5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol
Overview
Description
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol is an organic compound characterized by the presence of a bromophenyl group, a trifluoromethyl group, and an alkyne functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol typically involves the coupling of a bromophenyl derivative with a trifluoromethylated alkyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromophenyl group can interact with aromatic residues in proteins, potentially modulating their activity. The alkyne functionality can participate in click chemistry reactions, facilitating the conjugation of the compound to biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)isoxazole: Shares the bromophenyl group but differs in the presence of an isoxazole ring.
5-(4-Bromophenyl)-1,2,4-triazole: Contains a triazole ring instead of the alkyne functionality.
5-(4-Bromophenyl)-1,3-thiazole: Features a thiazole ring, providing different chemical properties.
Uniqueness
5-(4-Bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol is unique due to the combination of its trifluoromethyl group, alkyne functionality, and bromophenyl group
Properties
IUPAC Name |
5-(4-bromophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQPCQJZELQXHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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